![molecular formula C23H25N3O2 B2771054 1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 862814-15-1](/img/structure/B2771054.png)
1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, also known as BRL-15572, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. BRL-15572 has been shown to have a high affinity for the dopamine D3 receptor, and it has been suggested that this compound may be useful in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
HIV-1 Attachment Inhibition
1-(4-Benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione and its derivatives have been explored for their potential as inhibitors of HIV-1 attachment. Studies have shown that these compounds interfere with the interaction between the viral gp120 and the host cell receptor CD4, demonstrating marked improvements in pharmaceutical properties and antiviral activity. Notably, compounds such as BMS-488043 have been advanced to clinical studies and shown to reduce viremia in HIV-1-infected subjects, providing proof of concept for this mechanistic class (Wang et al., 2009).
Anticancer Activity
Synthetic derivatives of 1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione have been synthesized and evaluated for their anticancer activities. These compounds have demonstrated moderate-to-potent antiproliferative activities against various cancer cell lines like Hela, A-549, and ECA-109 in vitro, highlighting their potential in anticancer treatment (Jiang, Xu, & Wu, 2016).
NMDA Receptor Interaction
Research into novel indole derivatives, including 1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, has led to the discovery of compounds with high binding affinity to GluN2B/NMDA receptors. These compounds have been suggested as potential ligands for these receptors, contributing to the understanding of receptor-ligand interactions and potentially offering new therapeutic avenues (Gitto et al., 2011).
Antibacterial Properties
Certain derivatives have also been synthesized and evaluated for their antibacterial activity. The results indicate a potential for these compounds to act against bacteria, providing a basis for further development of antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-21(19-10-6-7-11-20(19)24(17)2)22(27)23(28)26-14-12-25(13-15-26)16-18-8-4-3-5-9-18/h3-11H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXLMBXVSPZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.